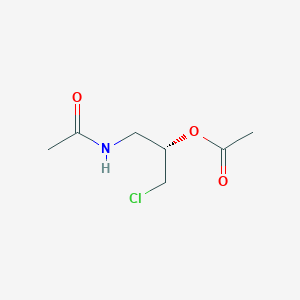
(S)-1-乙酰氨基-3-氯丙烷-2-基乙酸酯
描述
(S)-1-Acetamido-3-chloropropan-2-yl acetate, also known as (S)-3-chloro-1-acetamido-2-propanol acetate, is an organic compound that is widely used in research laboratories and in the production of pharmaceuticals. It is a chiral compound, meaning that it has two mirror-image forms, and is used in the synthesis of a variety of compounds. In addition, (S)-1-Acetamido-3-chloropropan-2-yl acetate has been used in the study of biochemical and physiological effects and in the development of new drugs.
科学研究应用
环境影响和植物毒性
- 阿替洛尔的氯代衍生物与 (S)-1-乙酰氨基-3-氯丙烷-2-基乙酸酯具有相似的结构,表现出植物毒性。这表明相关化合物具有潜在的环境影响 (DellaGreca et al., 2009).
DNA 结合和基因传递
- 源自类似结构的阳离子聚噻吩显示出作为 DNA 结合剂的潜力,表明在基因传递和治疗诊断中的潜在应用 (Carreon et al., 2014).
合成和分离方法
- 已经开发出分离与 (S)-1-乙酰氨基-3-氯丙烷-2-基乙酸酯密切相关的外消旋化合物的技术,为合成药学上重要的化合物提供了技术 (Banoth et al., 2014).
抗癌特性
- 由类似化合物合成的某些乙酰氨基糖衍生物对脑瘤细胞系表现出有希望的抗癌特性,表明了潜在的治疗应用 (Rawal et al., 2007).
镇痛活性
- 与 (S)-1-乙酰氨基-3-氯丙烷-2-基乙酸酯在结构上相关的乙酰胺衍生物已被合成并显示出潜在的镇痛特性 (Kaplancıklı et al., 2012).
催化和有机合成
- 与 (S)-1-乙酰氨基-3-氯丙烷-2-基乙酸酯相关的硅键合化合物用作有机合成中的催化剂,突出了该化合物在化学反应中的用途 (Sobhani & Honarmand, 2013).
抗菌特性
- 已经合成并评估了结构相似的乙酰胺衍生物的抗菌活性,表明在对抗细菌和真菌感染方面具有潜在应用 (Fuloria et al., 2009).
作用机制
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through mechanisms such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways, including those involved in the metabolism of carbohydrates and lipids .
Pharmacokinetics
Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .
Result of Action
Similar compounds have been shown to have various effects, such as antioxidant activity and potential protective effects against damage from uvb radiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
属性
IUPAC Name |
[(2S)-1-acetamido-3-chloropropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJPJCUSDMTAT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](CCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428563 | |
| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Acetamido-3-chloropropan-2-yl acetate | |
CAS RN |
183905-31-9 | |
| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



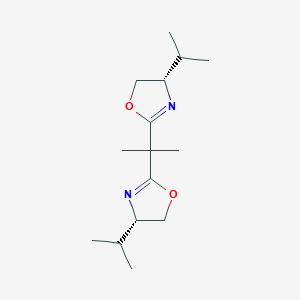
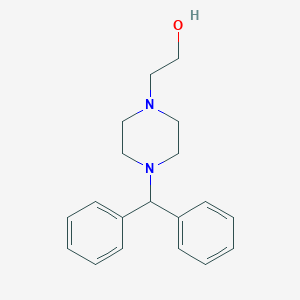
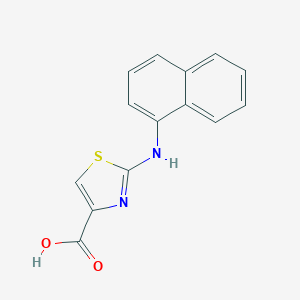
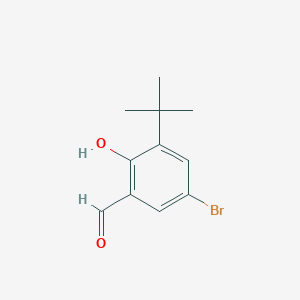

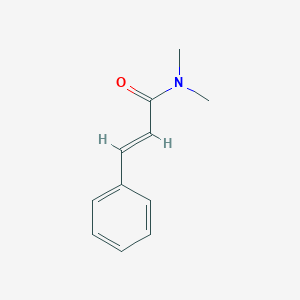
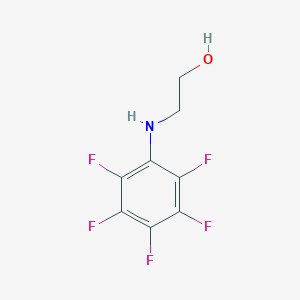
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
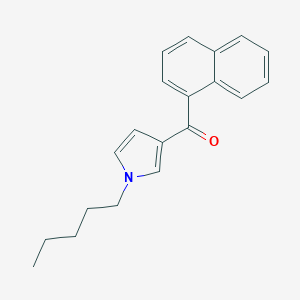
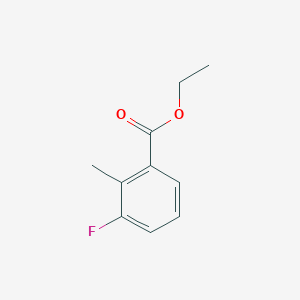
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
